molecular formula C7H5ClN2S B1346463 4-Chloro-5-methylthieno[2,3-d]pyrimidine CAS No. 43088-67-1

4-Chloro-5-methylthieno[2,3-d]pyrimidine

Cat. No.: B1346463
CAS No.: 43088-67-1
M. Wt: 184.65 g/mol
InChI Key: UAIXPCWTEUFSNI-UHFFFAOYSA-N
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Description

4-Chloro-5-methylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H5ClN2S It is characterized by a fused ring system consisting of a thieno ring and a pyrimidine ring, with a chlorine atom at the 4-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-3-chloropyridine with methylthioglycolate, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, often with a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-5-methylthieno[2,3-d]pyrimidine, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

4-Chloro-5-methylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylthieno[2,3-d]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but studies suggest that the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

4-Chloro-5-methylthieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:

  • 4-Chloro-2-methylthieno[3,2-d]pyrimidine
  • 4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine
  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

These compounds share a similar thieno-pyrimidine core but differ in the substituents attached to the ring system. The presence of different substituents can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound in terms of its specific properties and applications.

Properties

IUPAC Name

4-chloro-5-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIXPCWTEUFSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302745
Record name 4-chloro-5-methylthieno[2,3-d]pyrimidine
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Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43088-67-1
Record name 4-Chloro-5-methylthieno[2,3-d]pyrimidine
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Record name 4-Chloro-5-methylthieno(2,3-d)pyrimidine
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Record name 43088-67-1
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Record name 4-chloro-5-methylthieno[2,3-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research article discusses using 4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate in a Suzuki reaction. What is the significance of this reaction for this specific compound?

A1: The Suzuki reaction is a powerful tool in organic synthesis, particularly for creating carbon-carbon bonds. In the context of this research [], the Suzuki reaction allows for the introduction of various allyl groups to the this compound-6-carboxylate scaffold. This modification is significant because it can potentially lead to derivatives with altered biological activity. By varying the allyl substituent, researchers can explore the structure-activity relationship (SAR) and potentially identify compounds with enhanced potency or selectivity for specific targets.

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